HCA2 Receptor Activation: Potency and Selectivity of Racemic 3-Hydroxybutyric Acid Compared to Related Endogenous Ligands
Racemic 3-hydroxybutyric acid activates human HCA2 receptor with an EC50 of 0.7 mM [1]. This potency is comparable to other short-chain fatty acids such as butyrate (EC50 0.13-1.6 mM) but, crucially, 3-HB is a specific agonist for HCA2 and shows no activity on the closely related receptor HCA3 [1]. Other ketone bodies, including acetoacetate and acetone, are completely inactive on HCA2 [1]. This selectivity profile is a key differentiator for researchers investigating HCA2-mediated pathways without confounding activation of HCA3.
| Evidence Dimension | Receptor Activation (Potency and Selectivity) |
|---|---|
| Target Compound Data | Human HCA2 EC50: 0.7 mM; Mouse HCA2 EC50: 0.8 mM. Inactive on HCA3. |
| Comparator Or Baseline | Acetoacetate: Inactive on HCA2. Acetone: Inactive on HCA2. Butyrate: EC50 0.13-1.6 mM on HCA2 (weak agonist). |
| Quantified Difference | 3-HB is a specific HCA2 agonist; other endogenous ketone bodies are inactive. 3-HB shows no cross-reactivity with HCA3. |
| Conditions | In vitro recombinant receptor assays using human and mouse HCA2 and HCA3. |
Why This Matters
Procurement of 3-hydroxybutyric acid for HCA2 research is justified over other ketone bodies (e.g., acetoacetate salts) due to its specific, quantifiable receptor activation, ensuring experimental results are attributable to HCA2 signaling alone.
- [1] Blad CC, Offermanns S. HCA2 Receptor. In: Advances in Pharmacology. Academic Press; 2011. Vol 62, pp 237-263. (Citing Taggart et al., 2005). View Source
